Mesembryanthemoidigenic acid
Description
Mesembryanthemoidigenic acid (3β,29-dihydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid saponin derivative primarily isolated from medicinal plants such as Akebia quinata, Stauntonia hexaphylla, and Pfaffia paniculata . Its molecular formula is C₃₀H₄₈O₄, with a molecular weight of 472.71 g/mol . Structurally, it features hydroxyl groups at positions C-3β and C-29, a carboxylic acid moiety at C-28, and a double bond at C-12–13, which are critical for its bioactivity . Pharmacologically, it exhibits potent α-glucosidase inhibitory activity (IC₅₀ ~0.51 μM, surpassing the clinical drug acarbose) and cytotoxic effects against tumor cell lines .
Properties
CAS No. |
4871-87-8 |
|---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,18-31)13-15-30(20,24(33)34)16-14-28(19,29)5/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,23-,26+,27-,28+,29+,30-/m0/s1 |
InChI Key |
CZWBKSDPBWNHGO-DPJNYECVSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The additional 29-OH group in this compound enhances its polarity and binding affinity to enzymatic targets compared to oleanolic acid .
- Serratagenic acid and gypsogenic acid exhibit stronger α-glucosidase inhibition than oleanolic acid but are less potent than this compound due to differences in hydroxylation patterns .
Pharmacokinetic and Physicochemical Properties
Lipinski’s Rule of Five parameters and bioactivity metrics:
Insights :
- This compound’s moderate LogP (3.56) suggests balanced lipophilicity for membrane permeability, while its low IC₅₀ highlights superior enzymatic inhibition .
- Scutellaric acid , a structural isomer, shows reduced potency despite similar molecular weight, emphasizing the role of hydroxyl group positioning .
Q & A
Q. How is mesembryanthemoidigenic acid identified and isolated from plant sources?
this compound is typically isolated via solvent extraction followed by chromatographic techniques. For example, plant material (e.g., Spermacoce latifolia) is extracted with ethanol, and the crude extract is partitioned into fractions using solvents like dichloromethane. Further purification involves silica gel column chromatography with gradient elution (e.g., chloroform/methanol mixtures) and Sephadex LH-20 gel filtration . Key steps include monitoring fractions via TLC and verifying purity through NMR and mass spectrometry.
Q. What analytical techniques are used to confirm the structural identity of this compound?
Structural elucidation relies on spectroscopic methods:
- ¹H/¹³C NMR : Assigns proton and carbon signals (e.g., δ 5.25 ppm for H-12 oleanene backbone, δ 180.0 ppm for C-28 carboxyl group) .
- ESI-MS : Confirms molecular weight (m/z 472.7 [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl at 3420 cm⁻¹, carboxyl at 1636 cm⁻¹) .
Q. What is the pharmacological significance of this compound in academic research?
The compound exhibits potent α-glucosidase inhibitory activity (IC₅₀ values comparable to clinical drugs like acarbose), making it a candidate for diabetes research. Mechanistically, it binds to the enzyme’s active site, disrupting carbohydrate metabolism .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Discrepancies often arise from bioavailability or metabolic instability. To resolve this:
Q. What structural modifications could enhance this compound’s bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Hydroxylation at C-29 : Enhances α-glucosidase inhibition .
- Esterification of the carboxyl group : Improves membrane permeability (e.g., methyl esters) .
- Hybrid molecules : Combining with flavonoid moieties may amplify synergistic effects .
Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?
- pH stability tests : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Light sensitivity : Expose to UV-Vis radiation and monitor structural changes via NMR .
Q. What methodologies are recommended for evaluating combinatorial effects with other antidiabetic compounds?
- Isobolographic analysis : Quantifies synergistic or antagonistic interactions with drugs like metformin .
- Molecular docking : Predicts binding affinities when combined with other inhibitors (e.g., acarbose) .
- In vitro co-treatment assays : Measure glucose uptake in Caco-2 cells or hepatic cell lines .
Experimental Design and Data Analysis
Q. How should researchers optimize extraction protocols for this compound?
- Response Surface Methodology (RSM) : Models variables (solvent ratio, temperature, time) to maximize yield .
- Green chemistry approaches : Replace toxic solvents with ethanol-water mixtures or supercritical CO₂ .
Q. What statistical methods are suitable for analyzing bioactivity data?
Q. How can reproducibility challenges in isolating this compound be mitigated?
- Standardize plant sources (e.g., voucher specimens for taxonomic validation) .
- Document chromatographic conditions (column dimensions, flow rates) in detail .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
